![molecular formula C14H20O10 B013922 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) CAS No. 4435-05-6](/img/structure/B13922.png)
3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)
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Overview
Description
Scientific Research Applications
Microbial Mannosidases in Biotechnology
Microbial mannosidases, which act on mannans (a major constituent of hemicelluloses) to yield mannose, have significant applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. Mannan hydrolyzing enzymes, including β-mannosidases necessary for the complete depolymerization of mannan, are produced mainly by bacteria and fungi, showcasing a wide range of pH and temperature activity. Their extensive application underscores the importance of research into carbohydrate-processing enzymes, which could be relevant to the use of "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" in creating biofuels and pharmaceuticals (Chauhan & Gupta, 2017).
C-Mannosylation in Protein Function
The study of C-mannosylation, a rare form of glycosylation involving a mannopyranose molecule, enhances our understanding of protein structure and function. This modification affects protein stability, secretion, and function, pointing to the sophisticated roles carbohydrates play in biomolecular interactions and potential therapeutic applications. Research into C-mannosylated proteins may uncover novel pathways and functions for mannopyranose-containing compounds in medicine and biotechnology (Crine & Acharya, 2021).
Mannich Bases and Pharmacological Properties
Mannich bases, derived from reactions involving carbohydrates, possess a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. These findings suggest the potential for "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" to contribute to the synthesis of Mannich bases with significant therapeutic value, highlighting the compound's relevance in drug development and medicinal chemistry (Sethi et al., 2015).
Antioxidant Activity of Chromones
Research on chromones, compounds related to the broader class of phytochemicals that includes mannopyranoses, indicates their potential as radical scavengers and antioxidants. This activity suggests a pathway through which "3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate)" might exert protective effects against cellular impairment, further supporting its application in developing treatments for diseases caused by oxidative stress (Yadav et al., 2014).
Mechanism of Action
Target of Action
It is known to be used in the preparation of acetobromomannose , which suggests that it may interact with enzymes or receptors that recognize or process mannose derivatives.
Biochemical Pathways
Given its role as a precursor in the synthesis of acetobromomannose , it may be involved in pathways related to carbohydrate metabolism or cell surface glycosylation.
Result of Action
As a precursor to acetobromomannose , its effects would likely be related to the functions of this compound, which could include roles in cell-cell interaction, immune response, or pathogen recognition.
Action Environment
The action, efficacy, and stability of 3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) would be influenced by various environmental factors . These could include pH, temperature, and the presence of other molecules that can interact with mannose derivatives.
properties
IUPAC Name |
[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-2-hydroxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)19-5-9-10(20-7(2)16)11(21-8(3)17)12-13(22-9)24-14(4,18)23-12/h9-13,18H,5H2,1-4H3/t9-,10-,11+,12+,13+,14?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMFJHRMEQGHED-XXZHWVDOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]2[C@@H](O1)OC(O2)(C)O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6-Tri-O-acetyl-beta-D-mannopyranose 1,2-(methyl orthoacetate) |
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